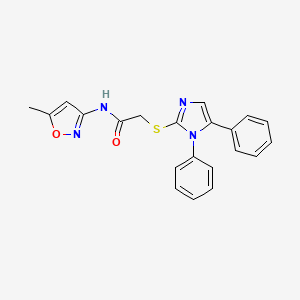

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

The compound “2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide” features a 1,5-diphenylimidazole core linked via a thioether bridge to an acetamide group, which is further substituted with a 5-methylisoxazole moiety.

Properties

IUPAC Name |

2-(1,5-diphenylimidazol-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2S/c1-15-12-19(24-27-15)23-20(26)14-28-21-22-13-18(16-8-4-2-5-9-16)25(21)17-10-6-3-7-11-17/h2-13H,14H2,1H3,(H,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOFTEIMULPZFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Thioether Linkage Formation: The thioether linkage is introduced by reacting the imidazole derivative with a thiol compound under basic conditions.

Isoxazole Ring Formation: The isoxazole ring is formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Final Coupling: The final step involves coupling the imidazole-thioether intermediate with the isoxazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group in the compound can undergo oxidation to form a sulfoxide or sulfone.

Reduction: The imidazole ring can be reduced under specific conditions to yield a dihydroimidazole derivative.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydroimidazole derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Thiadiazole-Based Acetamides ()

Compounds such as 5e and 5j (Table 1) feature a 1,3,4-thiadiazole ring instead of imidazole, with substituents like chlorobenzyl or methylphenoxy groups. These modifications result in lower melting points (132–160°C) compared to the target compound’s hypothesized higher melting range (predicted >160°C due to increased aromaticity and rigidity). The thiadiazole core may enhance metabolic stability but reduce lipophilicity relative to the diphenylimidazole system .

Triazinoindole-Based Acetamides ()

Compounds like 23 and 24 incorporate a triazinoindole scaffold, which introduces fused aromatic systems. These derivatives exhibit high purity (>95%) and are synthesized via acid-amine coupling, similar to the target compound’s inferred route. The triazinoindole system likely offers stronger π-stacking interactions but may reduce solubility compared to the imidazole-isoxazole framework .

Physicochemical Properties

Table 1: Thiadiazole-Based Acetamide Derivatives

| Compound ID | Substituents | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 5e | Chlorobenzyl, methylphenoxy | 132–134 | 74 |

| 5f | Methylthio, isopropylphenoxy | 158–160 | 79 |

| 5j | Chlorobenzyl, isopropylphenoxy | 138–140 | 82 |

Table 2: Triazinoindole-Based Acetamide Derivatives

| Compound ID | Substituents | Purity (%) |

|---|---|---|

| 23 | Cyanomethyl, triazinoindole | >95 |

| 24 | Phenoxyphenyl, triazinoindole | 95 |

However, the isoxazole moiety may introduce polarity, balancing solubility.

Fluorinated Analogues ()

The absence of fluorine in the target compound may prioritize metabolic stability over oxidative resistance .

Biological Activity

2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an imidazole ring, thioether linkage, and an acetamide moiety. This compound has been investigated for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The structure of the compound can be represented as follows:

This indicates the presence of multiple functional groups that contribute to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the thioether and acetamide groups facilitate hydrogen bonding and hydrophobic interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Study Findings : Jain et al. reported that derivatives of imidazole showed good antimicrobial potential against Staphylococcus aureus and Escherichia coli using the cylinder wells diffusion method .

| Compound | Antimicrobial Activity (MIC µg/mL) |

|---|---|

| This compound | TBD |

| Norfloxacin | 12.5 |

| Ciprofloxacin | 6 |

Anticancer Activity

The anticancer potential of imidazole derivatives has been explored in various studies. It has been suggested that these compounds can induce apoptosis in cancer cells through multiple pathways:

- Mechanism : The imidazole ring may inhibit specific kinases involved in cancer cell proliferation.

Enzyme Inhibition

The compound's ability to inhibit enzymes has been documented, particularly in the context of metalloenzymes:

- Example : The interaction with zinc-dependent enzymes has shown promising results in preliminary studies.

Study 1: Antimicrobial Efficacy

In a comparative study, derivatives of imidazole were synthesized and tested for their antimicrobial efficacy against various pathogens. The results indicated that modifications on the imidazole ring significantly impacted their activity.

Study 2: Anticancer Mechanisms

A separate investigation focused on the anticancer mechanisms of imidazole derivatives. The study highlighted how these compounds could selectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-((1,5-diphenyl-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide?

Methodological Answer: The compound can be synthesized via a multi-step approach involving:

- 1,3-Dipolar Cycloaddition : A copper-catalyzed (e.g., Cu(OAc)₂, 10 mol%) reaction in a solvent system of tert-BuOH:H₂O (3:1) at room temperature for 6–8 hours, as demonstrated for analogous acetamide-triazole derivatives .

- Thioether Linkage Formation : Introduce the thioether group using a nucleophilic substitution reaction between a thiol-containing imidazole precursor and a halogenated acetamide intermediate.

- Purification : Use recrystallization (e.g., ethanol) or column chromatography with hexane:ethyl acetate (8:2) for isolation .

Q. Key Parameters to Optimize :

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- IR Spectroscopy : Confirm critical functional groups (e.g., C=O stretch at ~1670–1680 cm⁻¹, NH stretch at ~3260–3300 cm⁻¹) .

- NMR Analysis :

- ¹H NMR : Look for characteristic peaks, such as:

- Imidazole protons (δ 7.2–8.4 ppm, aromatic).

- Thioether-linked CH₂ (δ ~5.4 ppm, singlet).

- Isoxazole methyl group (δ ~2.3 ppm) .

- HRMS : Validate molecular weight with <1 ppm error (e.g., [M+H]+ calculated for C₂₁H₁₈N₅O₄: 404.1359 vs. observed 404.1348) .

Q. What purification strategies are effective for removing synthetic byproducts?

Methodological Answer:

- Recrystallization : Use ethanol or DMF/acetic acid mixtures to isolate high-purity crystals .

- Column Chromatography : Employ gradient elution (e.g., hexane to ethyl acetate) for polar byproducts.

- Washing Steps : Post-reaction, wash organic layers with brine (2×15 mL) to remove ionic impurities .

Advanced Research Questions

Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict energetically favorable reaction pathways, reducing trial-and-error experimentation .

- Docking Studies : Model interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. For example, derivatives with substituted thiazole or triazole groups (as in ) show improved binding via π-π stacking .

- Machine Learning : Train models on existing spectral/biological data to predict optimal substituents for target properties .

Q. How to resolve contradictions in spectral data (e.g., unexpected peaks in ¹H NMR)?

Methodological Answer:

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish solvent artifacts.

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹H or ¹H-¹³C couplings .

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting .

- Comparative Analysis : Cross-reference with analogous compounds (e.g., 6b in , δ 5.48 ppm for –OCH₂) .

Q. What strategies improve the compound’s solubility and bioavailability for pharmacological studies?

Methodological Answer:

Q. How to design assays for evaluating biological activity (e.g., antimicrobial or anticancer potential)?

Methodological Answer:

- In Vitro Assays :

- Mechanistic Studies :

Q. What advanced separation techniques are suitable for isolating stereoisomers or regioisomers?

Methodological Answer:

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) .

- Crystallization-Induced Diastereomer Resolution : Add chiral resolving agents (e.g., tartaric acid derivatives) .

- Membrane Technologies : Apply nanofiltration membranes to separate isomers by molecular weight/size .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across similar derivatives?

Methodological Answer:

- Meta-Analysis : Compare data from multiple studies (e.g., vs. 15) to identify structural trends (e.g., nitro groups enhancing antimicrobial activity) .

- Dose-Response Curves : Ensure consistent testing concentrations (e.g., 1–100 µM) and controls.

- QSAR Modeling : Relate substituent electronic effects (Hammett σ values) to bioactivity .

Q. What experimental controls are critical for reproducibility in synthetic protocols?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.